
2-(Benzyloxy)acetamide
Übersicht
Beschreibung
“2-(Benzyloxy)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature. For instance, a radical condensation reaction has been developed where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides . Another method involves the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction, computational investigations, and Hirshfeld surface analysis . The optimized geometry, Natural Bond Orbital (NBO), Fukui functions, and other structural and electronic features can be calculated using Density Functional Theory (DFT) .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For example, it can undergo a radical condensation reaction with benzylic alcohols to form 3-arylpropanamides . The transformation is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and other properties can be computed .
Wissenschaftliche Forschungsanwendungen
Intermediate Product for Pharmaceutical Synthesis : 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, closely related to 2-(Benzyloxy)acetamide, serves as an advantageous intermediate in producing pharmaceutically effective compounds (Fort, 2002).
Synthesis of Benzodiazepines : A method involving this compound derivatives for synthesizing benzodiazepines shows promise in antibacterial activities and potential therapeutic applications (Akbarzadeh et al., 2012).
Dibromohydration Process : The compound plays a role in the dibromohydration of N-(2-alkynylaryl)acetamide, contributing to the synthesis of novel organic molecules (Qiu et al., 2017).
Fluorescent Probe for Carbonyl Compounds : A derivative of this compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, has been used as a molecular probe for measuring carbonyl compounds in environmental samples (Houdier et al., 2000).
Melanin-Concentrating Hormone Receptor Antagonist : A derivative, 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, was identified as an orally efficacious antagonist for treating obesity (Souers et al., 2005).
Gas Chromatographic Determination : N-γ-Phenylpropyl-N-benzyloxy acetamide has been measured in blood using gas chromatography, highlighting its analytical applications (Douglas & Stockage, 1970).
Monoamine Oxidase Inhibitor : Caroxazone, a variant of this compound, has been studied for its monoamine oxidase inhibitory properties, which are relevant in neurological and psychiatric research (Wouters et al., 1994).
Aminosugar Derivatives Synthesis : The compound has been used in the synthesis of various aminosugar derivatives, indicating its significance in organic chemistry (Yoshimura et al., 1972).
Synthesis of Antimicrobial Compounds : N-chloro aryl acetamide substituted thiazole and thazolidinedione derivatives have been synthesized using this compound, showing antimicrobial activity (Juddhawala et al., 2011).
Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to this compound, have been synthesized and evaluated for their anticonvulsant properties (Nath et al., 2021).
Zukünftige Richtungen
The future directions of “2-(Benzyloxy)acetamide” research could involve the design of new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality . Additionally, the development of further catalytic schemes that target the preparation of a variety of specialty chemicals using carbon dioxide as a building block could be a promising direction .
Wirkmechanismus
Target of Action
The compound “2-(Benzyloxy)acetamide” contains an acetamide functional group. Acetamide derivatives are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways. Acetamide derivatives can be involved in various biochemical processes, including signal transduction and metabolic pathways .
Eigenschaften
IUPAC Name |
2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDCOXYEPSQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5774-77-6 | |
| Record name | 2-(benzyloxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate](/img/structure/B2937620.png)
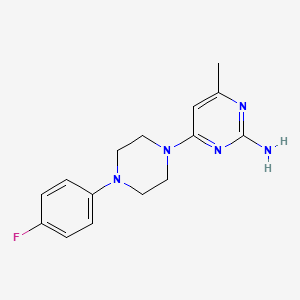
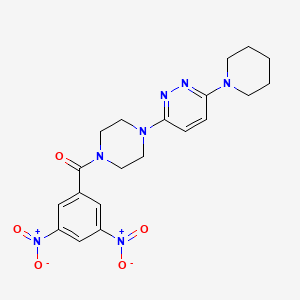
![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)
![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)

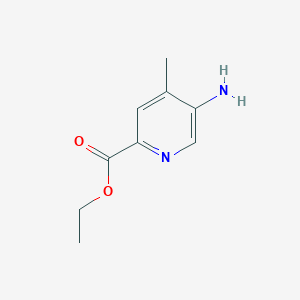
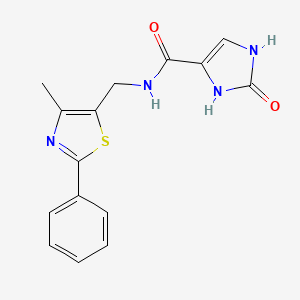
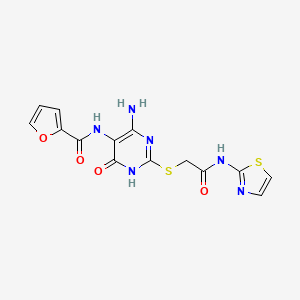
![7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2937637.png)
![3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2937638.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid](/img/structure/B2937639.png)